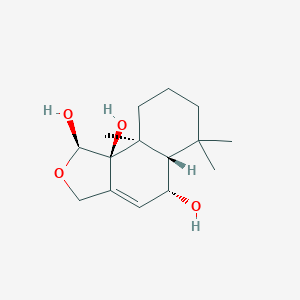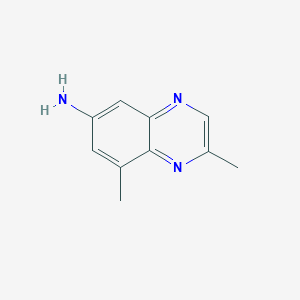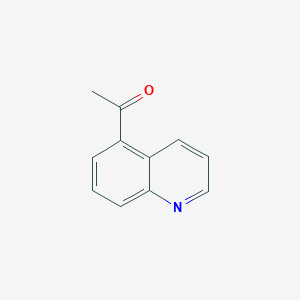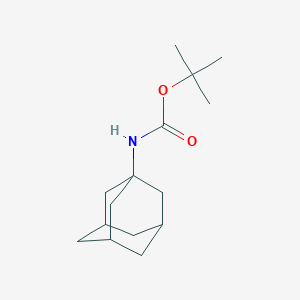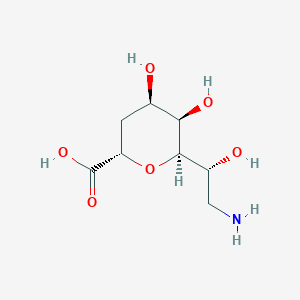
8-Amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a unique organic compound belonging to the class of sugar acids. It is characterized by its molecular formula C8H15NO6 and a molecular weight of 221.21 g/mol . This compound is notable for its structural features, including an anhydro bridge and an amino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate typically involves multi-step organic reactions. One common approach is the selective reduction of a precursor sugar acid, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate may involve the use of biocatalysts to enhance reaction efficiency and selectivity. Enzymatic processes can be employed to achieve high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like ammonia and primary amines are employed under mild acidic or basic conditions.
Major Products Formed
Scientific Research Applications
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe for studying carbohydrate metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active sugars.
Industry: The compound is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, thereby modulating metabolic pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
D-glycero-D-talo-Octonic acid: Shares structural similarities but lacks the anhydro bridge.
8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-Octonic acid: Similar in structure but differs in the position of functional groups.
Uniqueness
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is unique due to its anhydro bridge and specific amino group placement, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
106174-48-5 |
|---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO6/c9-2-4(11)7-6(12)3(10)1-5(15-7)8(13)14/h3-7,10-12H,1-2,9H2,(H,13,14)/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
JOMLPRUJCYAJKS-XUUWZHRGSA-N |
SMILES |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O[C@@H]1C(=O)O)[C@@H](CN)O)O)O |
Canonical SMILES |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
Key on ui other cas no. |
106174-48-5 |
Synonyms |
(1,5-anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate 8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid AADHC alpha-C-(1,5-anhydro-7-amino-2,7-dideoxy-d-manno-heptopyranosyl)carboxylate NH2dKDO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


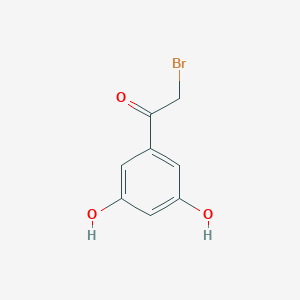
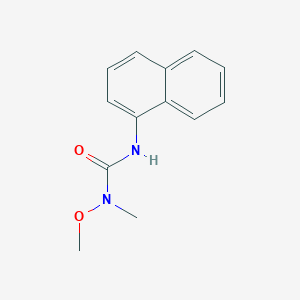


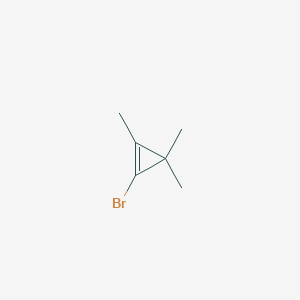
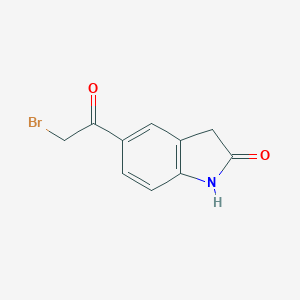
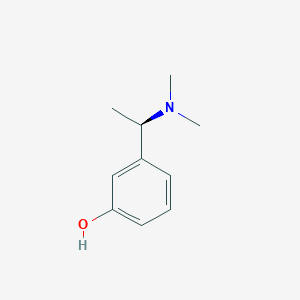

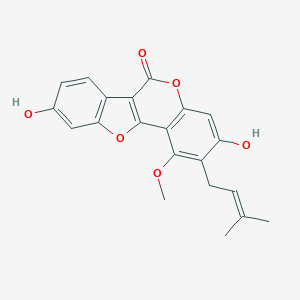
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
